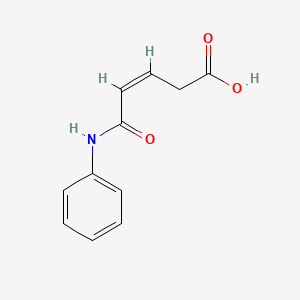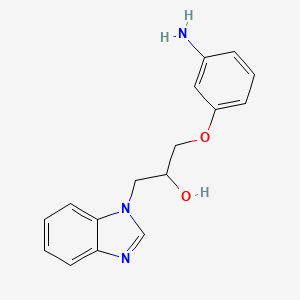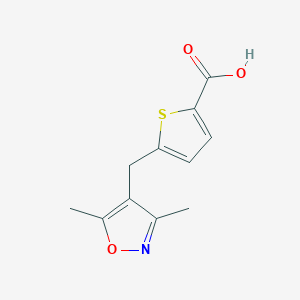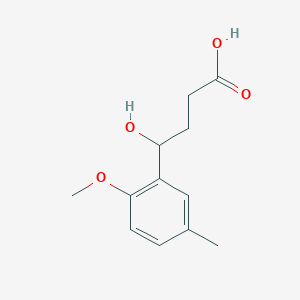
(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid
Descripción general
Descripción
(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid, also known as N-phenylcarbamoyl-3-butenoic acid, is a naturally occurring carboxylic acid found in many organisms, including humans. It is an important component of many biochemical pathways, and is involved in the metabolism of fatty acids, amino acids, and carbohydrates. N-phenylcarbamoyl-3-butenoic acid is an important intermediate in the synthesis of many drugs, and has been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Photocatalytic Properties and Metal-Organic Frameworks
A study explored the synthesis and structural versatility of cadmium(ii) metal-organic architectures using ether-bridged tricarboxylic acids, showcasing potential applications in photocatalytic degradation of organic pollutants. These architectures demonstrate significant diversity and intricate topologies, highlighting their utility in environmental remediation through photodegradation of dyes like methylene blue (Gu et al., 2018).
Fluorescence Emission and Rare Earth Metal Complexes
Research into polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene and Tb(III) ion revealed that these complexes exhibit strong fluorescence emission, thanks to an "Antenna Effect." This work suggests applications in materials science, particularly in developing new luminescent materials (Gao, Fang, & Men, 2012).
Luminescent Molecular Crystals
A compound structurally related to "(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid" was used to create highly stable luminescent molecular crystals, which maintained their photoluminescence in ambient conditions over a decade. This highlights the potential for developing durable luminescent materials for various technological applications (Zhestkij et al., 2021).
Antibacterial Activity of Copper (II) Complexes
Copper (II) complexes with carboxyamide ligands, including structures similar to "(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid," have been synthesized and shown to exhibit significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Ramesh et al., 2016).
Synthesis and Characterization of Lanthanide(III) Complexes
The synthesis and characterization of lanthanide(III) complexes with (Z)-4-oxo-4-(phenylamino)but-2-enoic acid demonstrated unique coordination and potential applications in materials science, particularly due to their fluorescence properties (Niu, Yang, Qi, & Liang, 2009).
Propiedades
IUPAC Name |
(Z)-5-anilino-5-oxopent-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGLAMTWTLZJCW-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C\CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B3162482.png)

![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)



![2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3162532.png)
amino]-acetic acid](/img/structure/B3162538.png)



